1,4-Dodecanediol
Description
Overview of Aliphatic Diols as Versatile Chemical Building Blocks
Aliphatic diols, also known as glycols, are organic compounds containing two hydroxyl groups attached to a saturated carbon chain. Their bifunctionality allows them to act as versatile building blocks or monomers in polymerization reactions. This capability enables the synthesis of a wide array of polymers, including polyesters and polyurethanes, which are fundamental materials in numerous industries. ontosight.ai The properties of the resulting polymers, such as flexibility, durability, and thermal stability, can be tailored by selecting diols with specific chain lengths and structures. ontosight.aiacs.org
The utility of aliphatic diols extends to the production of coatings, adhesives, and plasticizers. chemimpex.com In the realm of sustainable chemistry, there is a growing interest in producing these diols from renewable feedstocks, which helps reduce the environmental impact associated with traditional chemical manufacturing. researchgate.net The enzymatic synthesis of polyesters using aliphatic diols is an area of active research, offering a greener alternative to conventional polymerization methods. rsc.org
Structural Isomerism within Dodecanediols and Specific Focus on 1,4-Dodecanediol
Isomers are compounds that share the same molecular formula but have different arrangements of atoms. ibchem.com Dodecanediols, with the molecular formula C12H26O2, exhibit structural isomerism, where the hydroxyl groups can be located at various positions along the twelve-carbon chain. nih.govnih.gov This variation in the position of the functional groups leads to a range of isomers with distinct physical and chemical properties. solubilityofthings.com
For example, 1,2-dodecanediol (B74227) has hydroxyl groups on adjacent carbons, while 1,12-dodecanediol (B52552) has them at the opposite ends of the chain. nih.govnih.gov This article focuses specifically on This compound , where the hydroxyl groups are at the first and fourth carbon positions. nih.gov This specific arrangement influences its reactivity and suitability for particular applications. This compound is classified as a medium-chain primary fatty alcohol and a secondary fatty alcohol due to the positions of its two hydroxyl groups. nih.gov
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H26O2 | nih.gov |
| Molecular Weight | 202.33 g/mol | nih.gov |
| IUPAC Name | dodecane-1,4-diol | nih.gov |
| CAS Number | 38146-95-1 | nih.gov |
Historical Context of Dodecanediol (B3190140) Research and Key Developments
Historically, research on diols has been integral to the development of polymer chemistry. While specific historical timelines for this compound are not extensively documented in readily available literature, the broader class of dodecanediols has been a subject of study for many decades. Early research often focused on the synthesis and characterization of various diol isomers. For instance, studies dating back to the 1960s investigated the solvolysis of related compounds like 1,2-epoxydodecane, which yielded 1,2-dodecanediol. uni.edu
The development of new analytical techniques has allowed for more detailed studies of the structure and properties of these compounds. More recent research has shifted towards developing more efficient and sustainable methods for producing dodecanediols, including biocatalytic routes. asm.orgnih.gov For example, significant progress has been made in the whole-cell biotransformation for the production of 1,12-dodecanediol. asm.orgnih.govasm.org
Significance of Dodecanediols in Contemporary Materials Science and Sustainable Chemistry
Dodecanediols are of considerable importance in modern materials science and sustainable chemistry. Their long aliphatic chain imparts flexibility and hydrophobicity to polymers, making them valuable in the synthesis of high-performance materials. chemimpex.com For example, 1,12-dodecanediol is used as a monomer for polyesters and polyurethanes, contributing to materials with excellent stability. chemimpex.comresearchgate.net
In sustainable chemistry, the focus is on developing bio-based routes to produce dodecanediols. The use of enzymes and microorganisms to convert renewable feedstocks into these diols is a promising area of research. asm.orgnih.gov This bio-based production offers a more environmentally friendly alternative to traditional synthesis methods that often rely on high temperatures, pressures, and heavy metal catalysts. nih.gov The development of such green processes is crucial for the creation of sustainable and biodegradable polymers. researchgate.net
Structure
3D Structure
Properties
CAS No. |
38146-95-1 |
|---|---|
Molecular Formula |
C12H26O2 |
Molecular Weight |
202.33 g/mol |
IUPAC Name |
dodecane-1,4-diol |
InChI |
InChI=1S/C12H26O2/c1-2-3-4-5-6-7-9-12(14)10-8-11-13/h12-14H,2-11H2,1H3 |
InChI Key |
HOIZOMIUZHPUHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCO)O |
Origin of Product |
United States |
Synthetic Methodologies for Dodecanediol Isomers
Chemical Synthesis Routes for Dodecanediols
Conventional chemical synthesis provides several pathways to dodecanediols, often involving multi-step processes.
A notable method for synthesizing 1,12-dodecanediol (B52552) involves the reduction of lauryl lactone. google.comwikipedia.org This process typically begins with the oxidation of cyclododecanone, for instance, through a Baeyer-Villiger oxidation, to produce crude lauryl lactone. google.com This intermediate is then subjected to a reduction process, such as hydrogenation, to yield 1,12-dodecanediol. google.com An advantage of this route is that by-products from the oxidation step, like 1,12-dodecanedioic acid and 12-hydroxydodecanoic acid, can also be converted to the desired 1,12-dodecanediol during the reduction phase. google.com
Table 1: Synthesis of 1,12-Dodecanediol from Lauryl Lactone
| Step | Reactant | Product | Notes |
| Oxidation | Cyclododecanone | Lauryl Lactone | Can be achieved via Baeyer-Villiger oxidation. google.com |
| Reduction | Lauryl Lactone | 1,12-Dodecanediol | By-products can also be converted to the final product. google.com |
The acid-catalyzed ketalization of ethyl levulinate with 1,2-dodecanediol (B74227) has been explored as a route to produce novel biodegradable surfactants. researchgate.netlookchem.com This reaction has been investigated using various acid catalysts, including p-toluenesulfonic acid, Amberlyst 70, zeolite H-ZSM-5, and niobium phosphate. researchgate.netlookchem.com Studies have shown that heterogeneous catalysts, in particular, yield promising results in terms of both the conversion of 1,2-dodecanediol and the selectivity towards the desired ketal product. researchgate.netresearchgate.net Niobium phosphate, for instance, has demonstrated good activity and recyclability in related reactions. researchgate.net This method highlights the potential for creating valuable derivatives from dodecanediol (B3190140) isomers.
Table 2: Catalysts in Ketalization of Ethyl Levulinate with 1,2-Dodecanediol
| Catalyst | Type | Key Findings | Reference |
| p-Toluenesulfonic acid | Homogeneous | Effective in catalyzing the reaction. lookchem.com | lookchem.com |
| Amberlyst 70 | Heterogeneous | Investigated for this ketalization. researchgate.net | researchgate.net |
| Zeolite H-ZSM-5 | Heterogeneous | Shows promise for diol conversion and selectivity. researchgate.net | researchgate.net |
| Niobium Phosphate | Heterogeneous | Good activity and recyclability noted. researchgate.net | researchgate.net |
Dodecanediols, specifically 1,12-dodecanediol, are valuable monomers in the synthesis of biodegradable aliphatic copolyesters through direct melt polycondensation. rasayanjournal.co.inresearchgate.netresearchgate.net This technique involves reacting the diol with a diacid, such as adipic acid or sebacic acid, often in the presence of a catalyst like titanium tetra-isopropoxide. rasayanjournal.co.in The resulting polyesters exhibit properties that make them suitable for various applications, including drug delivery. rasayanjournal.co.in For example, copolyesters of 1,12-dodecanediol have been synthesized with high molecular weights and characterized for their thermal and mechanical properties, demonstrating their potential in creating materials with tailored characteristics. researchgate.netresearchgate.net
Catalytic Ketalization Reactions (e.g., Ethyl Levulinate with 1,2-Dodecanediol)
Biocatalytic and Biotechnological Production Pathways for Dodecanediols
Biocatalysis offers a more environmentally friendly alternative to traditional chemical synthesis, often operating under milder conditions with high selectivity. researchgate.netasm.org
Recombinant Escherichia coli has been successfully engineered for the production of 1,12-dodecanediol. wikipedia.orgresearchgate.netasm.orgnih.govasm.orgdntb.gov.uaresearchgate.net These whole-cell biotransformation systems can convert substrates like dodecane (B42187) and 1-dodecanol (B7769020) into the desired diol. researchgate.netasm.orgnih.gov In one study, a recombinant E. coli strain was able to produce 3.76 g/L of 1,12-dodecanediol in 68 hours from a mixture of dodecane and 1-dodecanol. researchgate.netasm.orgnih.govdntb.gov.ua This approach is significant as it provides a more sustainable route to producing long-chain diols, which are used as precursors for polymers in medical applications and in personal care products. researchgate.netnih.gov
Central to the biocatalytic production of dodecanediols are specific enzymatic systems capable of alkane oxyfunctionalization. Cytochrome P450 monooxygenases, particularly from the CYP153A family, are highly effective in this role. researchgate.netasm.orgnih.govresearchgate.net These enzymes exhibit high regioselectivity for terminal hydroxylation and have low overoxidation activity. researchgate.netasm.orgnih.gov For instance, CYP153A from Marinobacter aquaeolei VT8 has been a key focus of research. researchgate.netasm.orgnih.govresearchgate.net Scientists have worked to overcome limitations such as dysfunctional operons by identifying and removing transposon insertions, thereby enabling the alkane-inducible expression of these powerful enzymes. researchgate.netasm.orgnih.govresearchgate.net To enhance substrate availability, alkane transporters like AlkL from Pseudomonas putida GPo1 have been coexpressed in the recombinant strains, leading to significantly improved production titers of 1,12-dodecanediol. researchgate.netasm.orgnih.govasm.org
Table 3: Research Findings in Biocatalytic Production of 1,12-Dodecanediol
| Organism/Enzyme | Substrate(s) | Product | Production Titer | Reference |
| Recombinant E. coli with CYP153A | Dodecane & 1-dodecanol | 1,12-Dodecanediol | 3.76 g/L | researchgate.netasm.orgnih.gov |
| Recombinant E. coli with CYP153A33 and FadL | 1-Dodecanol | 1,12-Dodecanediol | 143 mg/L | researchgate.net |
| Recombinant E. coli with Nfa22290 | 1-Dodecanol | 1,12-Dodecanediol | 346 mg/L | researchgate.net |
Whole-Cell Biotransformation in Recombinant Microbial Strains (e.g., Escherichia coli for 1,12-Dodecanediol Synthesis)
Substrate Accessibility and Membrane Facilitators (e.g., AlkL) in Bioproduction
The bioproduction of long-chain diols, such as 1,12-dodecanediol, often faces challenges related to the low permeability of hydrophobic substrates like alkanes across the cell membranes of microbial hosts such as Escherichia coli. asm.org To overcome this limitation, researchers have successfully employed membrane facilitators, most notably the alkane transporter AlkL from Pseudomonas putida GPo1. asm.orgresearchgate.net The coexpression of AlkL in recombinant E. coli strains has been shown to significantly enhance the uptake of medium- and long-chain alkanes, thereby increasing the efficiency of their biotransformation. asm.orgasm.org
The low permeability of the E. coli cell envelope to hydrophobic compounds typically hinders the induction and biotransformation of long-chain alkanes. asm.org By co-expressing the AlkL membrane facilitator, a notable increase in the production of terminally hydroxylated compounds can be achieved. asm.orgresearchgate.net In one study, the use of a recombinant E. coli strain engineered to express an alkane monooxygenase and the AlkL facilitator resulted in the production of 3.76 g/L of 1,12-dodecanediol from a mixture of dodecane and 1-dodecanol. asm.orgasm.orgdntb.gov.ua This demonstrates that enhancing substrate accessibility is a key strategy for the efficient whole-cell biotransformation of alkanes into valuable α,ω-alkanediols. researchgate.netebi.ac.uk
| Organism | Facilitator | Substrate(s) | Product | Titer | Time (h) | Reference |
|---|---|---|---|---|---|---|
| Recombinant E. coli | AlkL from P. putida GPo1 | Dodecane / 1-Dodecanol | 1,12-Dodecanediol | 3.76 g/L | 68 | asm.org |
| Recombinant E. coli | AlkL from P. putida GPo1 | Dodecane | 1-Dodecanol | 1.5 g/L | 20 | researchgate.net |
| Recombinant E. coli | AlkL from P. putida GPo1 | Tetradecane | 1-Tetradecanol | 2.0 g/L | 50 | researchgate.net |
Optimization of Biotransformation Conditions for Enhanced Yields
Optimizing process parameters is critical for maximizing the yield and productivity of dodecanediol in whole-cell biotransformations. Key factors that are often fine-tuned include temperature, pH, substrate feeding strategies, and the use of cofactor regeneration systems.
In the production of 1,12-dodecanediol using recombinant E. coli, process optimization was crucial for achieving high titers. asm.org A significant challenge was the toxicity of the intermediate, 1-dodecanol, which could lead to a dramatic decrease in living cells. asm.org To mitigate this, a temperature shift from a higher growth temperature to 25°C upon induction was implemented. asm.org Furthermore, a fed-batch strategy with multiple additions of the dodecane and 1-dodecanol substrates was employed to maintain substrate availability without reaching toxic concentrations. asm.orgasm.org Continuous feeding of glycerol (B35011) and yeast extract was also used to support cell growth and catalytic activity over the extended fermentation period. asm.org
For the biotransformation of ω-hydroxydodecanoic acid to 1,12-dodecanediol, pH is a critical parameter. mdpi.com Studies showed that the optimal pH for this conversion using a carboxylic acid reductase (CAR) in whole cells was 7.5, with significantly lower product formation at pH 6.5 and 8.5. mdpi.com Additionally, enhancing the supply of the NADPH cofactor through the co-expression of a glucose dehydrogenase (GDH) for cofactor regeneration led to a substantial improvement in 1,12-dodecanediol production, reaching 5.0 g/L (24.7 mM) from a 30 mM substrate concentration in 24 hours. mdpi.com
In the case of Candida tropicalis used for producing dodecanedioic acid (DDA), a precursor that could potentially be reduced to 1,12-dodecanediol, process development involved a gradual pH shift, an optimized substrate feeding strategy, and monitoring the transcriptional profile of the relevant P450 enzymes. researchgate.netnih.gov These modifications led to a final DDA concentration of 66 g/L. nih.gov
| Organism | Product | Key Optimization Strategy | Result | Reference |
|---|---|---|---|---|
| Recombinant E. coli | 1,12-Dodecanediol | Temperature decrease to 25°C post-induction; fed-batch substrate addition | 3.76 g/L titer; mitigated toxicity of 1-dodecanol | asm.orgasm.org |
| Recombinant E. coli (expressing CAR) | 1,12-Dodecanediol | Reaction at optimal pH 7.5 | 19.5 mM product vs. <10 mM at non-optimal pH | mdpi.com |
| Recombinant E. coli (expressing CAR) | 1,12-Dodecanediol | Cofactor regeneration (co-expression of GDH) | 24.7 mM (5.0 g/L) product yield | mdpi.com |
| Candida tropicalis | Dodecanedioic acid | Gradual pH shift and optimized substrate feeding | 66 g/L final concentration | nih.gov |
Fungal Hydroxylation Processes Related to Dodecanols (e.g., ω-7 Hydroxylation by CYP505E Subfamily)
Fungal cytochrome P450 monooxygenases (CYP450s) are versatile biocatalysts capable of hydroxylating a wide array of substrates with high regioselectivity. researcher.lifemdpi.com Of particular interest is the CYP505E subfamily, whose members have demonstrated a unique ability for in-chain hydroxylation of alkanes and fatty alcohols. researcher.lifenih.gov
Specifically, CYP505E3 from the fungus Aspergillus terreus exhibits remarkable regioselectivity, catalyzing the in-chain hydroxylation at the ω-7 position of C10 to C16 alkanes and C12 to C14 fatty alcohols. researcher.lifenih.govresearchgate.net When 1-dodecanol is used as a substrate, this enzyme primarily produces 1,5-dodecanediol (B15363581) through hydroxylation at the C5 position (the ω-7 carbon). acs.org This contrasts with other P450 families that typically catalyze terminal (ω) or subterminal (ω-1 to ω-3) hydroxylation. acs.org
Research has shown that other enzymes within the CYP505E subfamily, sharing more than 70% amino acid identity with CYP505E3, also display this significant ω-7 hydroxylase activity towards 1-dodecanol and dodecanoic acid. researcher.lifenih.gov This specific hydroxylation is a key step in the potential synthesis of valuable compounds like δ-dodecalactone, which can be formed from the resulting hydroxy fatty acid. nih.govacs.org The regioselectivity of these CYP505E enzymes appears to be guided by the methyl end of the substrate rather than the polar alcohol or carboxyl group. acs.org Ancestral sequence reconstruction studies have been employed to understand the evolutionary divergence of this unique in-chain hydroxylase activity from the more common subterminal hydroxylation seen in related CYP505 subfamilies like CYP505C and CYP505P. acs.org
| Enzyme Subfamily | Example Enzyme | Source Organism | Substrate | Hydroxylation Position | Major Product | Reference |
|---|---|---|---|---|---|---|
| CYP505E | CYP505E3 | Aspergillus terreus | 1-Dodecanol | ω-7 (C5) | 1,5-Dodecanediol | researcher.lifeacs.org |
| CYP505E | CYP505E3 | Aspergillus terreus | Dodecanoic Acid | ω-7 (C5) | 5-Hydroxydodecanoic acid | nih.gov |
| CYP505E | CYP505E Extants | Aspergillus and Penicillium spp. | 1-Dodecanol | ω-7 (C5) | 1,5-Dodecanediol | nih.govacs.org |
| CYP505C | CYP505C3 | Aspergillus | 1-Dodecanol | ω-1 to ω-3 | Subterminal dodecanediols | acs.org |
| CYP505P | CYP505P1 | Trichoderma | 1-Dodecanol | ω-1 to ω-3 | Subterminal dodecanediols | acs.org |
Chemical Transformations and Derivatization of Dodecanediols
Esterification Reactions for Functional Material Precursors (e.g., Dodecanediol (B3190140) Dimethacrylates)
Esterification is a fundamental reaction for modifying diols like 1,4-dodecanediol to produce valuable monomers for functional materials. The reaction involves treating the diol with an acid or its derivative, such as an acid chloride or anhydride, often in the presence of a catalyst. numberanalytics.com
A significant application of this is the synthesis of dodecanediol dimethacrylates. For instance, 1,12-dodecanediol (B52552) dimethacrylate is produced through the esterification of 1,12-dodecanediol with methacrylic acid or its derivatives. chembk.com This process typically involves an alcohol esterification reaction, where 1,12-dodecanediol reacts with methacrylate (B99206) under specific conditions, facilitated by a transesterification agent, to yield the dimethacrylate product. chembk.com These dimethacrylate monomers are crucial in the formulation of photosensitive resins, coatings, adhesives, and various composite materials due to their ability to undergo rapid polymerization, resulting in polymers with excellent optical and mechanical properties. chembk.com
The properties of the resulting materials can be tuned by the structure of the diol. The long aliphatic C12 chain in 1,12-dodecanediol dimethacrylate contributes to lower viscosity and increased hydrophobicity in the resulting polymer networks, which is particularly advantageous in applications like dental resins where reduced water sorption is desirable.
The synthesis of these functional monomers requires careful control of reaction conditions to ensure high purity and yield. Key factors include the choice of catalyst, which can range from strong acids to enzymes, and the use of anhydrous conditions to prevent unwanted side reactions like hydrolysis.
Table 1: Synthesis and Properties of Dodecanediol Dimethacrylate
| Product | Starting Diol | Reaction Type | Key Properties of Resulting Polymer | Applications |
|---|
Phosphonic Acid Derivatization for Advanced Polymeric Structures (e.g., 1,12-Dodecanediol-O,O'-diphenyl Phosphonic Acid)
The introduction of phosphonic acid moieties onto a dodecanediol backbone is a key strategy for creating advanced polymeric structures with unique properties. These phosphonated polymers are of interest for applications such as ion-imprinted polymers for selective metal ion removal and as components in proton-conducting membranes for fuel cells. researchgate.netrsc.org
One example of such a derivative is 1,12-dodecanediol-O,O'-diphenyl phosphonic acid (DDDPA). This compound has been synthesized and used as a functional monomer in the creation of ion-imprinted polymers. researchgate.net The synthesis of such phosphonated diol derivatives can be achieved through various methods. A common approach involves the polycondensation of diphenyl H-phosphonate with a diol, such as 1,10-decanediol. acs.org This method is advantageous as it avoids major side reactions that can occur with other phosphonating agents. acs.org The resulting poly(alkylene H-phosphonate)s can then be further transformed into other derivatives. acs.org
Polymers functionalized with phosphonic acids can exhibit both intrinsic and water-assisted proton conductivity, making them suitable for use as electrolyte materials in electrochemical devices. rsc.org The covalent attachment of phosphonic acids to the polymer backbone prevents them from leaching out, which is a significant advantage over systems where the acid is simply doped into the polymer matrix. rsc.org The synthesis of these advanced materials can involve either the chemical modification of pre-formed polymers or the direct polymerization of phosphonated monomers. rsc.org
Table 2: Phosphonic Acid Derivatives of Dodecanediols
| Derivative | Starting Diol | Synthetic Approach | Key Features and Applications |
|---|---|---|---|
| 1,12-Dodecanediol-O,O'-diphenyl Phosphonic Acid (DDDPA) | 1,12-Dodecanediol | Not specified, but characterized. researchgate.net | Functional monomer for synthesizing ion-imprinted polymers for metal ion removal. researchgate.net |
| Poly(alkylene H-phosphonate)s | 1,10-Decanediol (as an example) | Polycondensation with diphenyl H-phosphonate. acs.org | Precursors to poly(alkylene phosphate)s, which mimic the backbones of nucleic acids and other biomacromolecules. acs.org |
Reaction Kinetics and Selectivity in Dodecanediol Functionalization
The functionalization of diols like this compound presents a challenge in achieving site-selectivity due to the similar reactivity of the multiple hydroxyl groups. researchgate.net However, recent advances in catalysis have provided strategies to control the regioselectivity of these reactions. researchgate.netrsc.org
The kinetics of esterification, for instance, are influenced by factors such as reactant concentration, temperature, and the presence of a catalyst. numberanalytics.com In the case of unsymmetrical diols, such as this compound, the primary and secondary hydroxyl groups will exhibit different reactivities. Generally, primary alcohols are more reactive towards esterification than secondary alcohols due to less steric hindrance. rsc.orgnih.gov
Organocatalysis has emerged as a powerful tool for the selective functionalization of diols. rsc.org For example, specific catalysts can be designed to favor the functionalization of one hydroxyl group over another. This can be achieved through kinetic resolution, where one enantiomer of a racemic diol reacts faster than the other, or through regioselective functionalization of a specific hydroxyl group. rsc.orgacs.org
For terminal 1,2-diols, catalyst-controlled selective oxidation of either the less hindered or the more hindered hydroxyl group has been demonstrated with high levels of regioselectivity using tailored peptide-based organocatalysts. rsc.org The choice of catalyst can direct the reaction to the desired site by influencing the reaction pathway through non-covalent interactions or by forming a more reactive intermediate with a specific hydroxyl group. rsc.orgnih.gov
The study of reaction kinetics provides crucial insights into the mechanism of these selective transformations. For example, kinetic studies can reveal whether a catalyst is accelerating the reaction of one substrate enantiomer or decelerating the reaction of the other in a kinetic resolution process. acs.org
Table 3: Factors Influencing Selectivity in Diol Functionalization
| Factor | Influence on Selectivity | Example |
|---|---|---|
| Catalyst Structure | Can favor reaction at a specific hydroxyl group (primary vs. secondary) or with a specific enantiomer. rsc.orgnih.gov | Chiral borinic acid catalysts for enantioselective desymmetrization of diols. rsc.org |
| Substrate Structure | Steric and electronic properties of the diol influence the accessibility and reactivity of the hydroxyl groups. rsc.org | Inherent preference for silylation of the primary alcohol in a 1,2-diol. nih.gov |
| Reaction Conditions | Temperature, solvent, and reactant concentrations can affect reaction rates and equilibrium, thereby influencing selectivity. numberanalytics.comfrontiersin.org | Higher selectivity for mono- and di-esters of glycerol (B35011) at lower temperatures and shorter reaction times. frontiersin.org |
Polymer Science and Advanced Materials Development from Dodecanediol Monomers
Dodecanediols as Monomers in Polymer Synthesis
Dodecanediols, possessing two hydroxyl functional groups, can participate in step-growth polymerization reactions to form a variety of polymeric materials. They serve as fundamental building blocks, analogous to other well-known diols like 1,4-butanediol (B3395766), but with the added influence of a longer twelve-carbon chain.
Polyesters are synthesized through the polycondensation reaction of a diol with a dicarboxylic acid or its derivative. mdpi.com This process, typically carried out at high temperatures and under vacuum to remove the water or alcohol byproduct, forms ester linkages that constitute the polymer backbone. The general reaction is:
n (HO-R-OH) + n (HOOC-R'-COOH) → [-O-R-O-CO-R'-CO-]n + 2n H₂O (Diol) + (Dicarboxylic Acid) → (Polyester) + (Water)
While specific studies focusing exclusively on 1,4-dodecanediol are limited, extensive research on its isomer, 1,12-dodecanediol (B52552), demonstrates the synthesis of high-performance aliphatic polyesters. researchgate.netresearchgate.net For example, high-molecular-weight polyesters have been successfully synthesized via melt polycondensation of 1,12-dodecanediol with various aliphatic dicarboxylic acids, such as adipic acid, sebacic acid, and dodecanedioic acid. researchgate.netresearchgate.net These reactions yield semi-crystalline polymers with properties that can be tailored by the choice of the diacid co-monomer. researchgate.net Enzymatic polymerization, using lipases like Candida antarctica lipase (B570770) B (CALB), also represents a greener route for polyester (B1180765) synthesis, as shown in reactions involving 1,12-dodecanediol with furan-based diesters. nih.govacs.org
Polyurethanes are a versatile class of polymers formed by the reaction of a diisocyanate with a polyol. Short-chain diols, such as this compound, typically function as "chain extenders." In this role, the diol reacts with the isocyanate groups to form the "hard segments" of the polyurethane, which are rigid, crystalline domains that impart strength and toughness to the material. gantrade.comgoogle.com This is in contrast to the long-chain polyols (like polyester or polyether polyols) that form the flexible "soft segments."
The synthesis generally follows a prepolymer method, where an excess of diisocyanate is first reacted with a polyol, followed by the addition of the chain extender. google.com 1,4-Butanediol (BDO) is a widely used chain extender in MDI-based systems, valued for its ability to create crystalline urethane (B1682113) domains that lead to tough elastomers. gantrade.com By analogy, this compound can be used in a similar capacity, with its longer alkyl chain expected to influence the morphology and properties of the hard segments. Research into bio-based polyurethanes has utilized diols like 1,12-dodecanediol to react with bio-derived diisocyanates, demonstrating the feasibility of incorporating long-chain diols into these advanced materials. google.comrsc.org
Copolymerization is a powerful strategy to fine-tune the properties of polymeric materials. By incorporating two or more different monomers into the polymer chain, characteristics such as crystallinity, melting point, and mechanical performance can be precisely controlled.
In the context of polyesters, this compound can be used in combination with other diols or diacids to create random or block copolyesters. For instance, studies on 1,12-dodecanediol have shown that copolymerizing it with 1,4-butanediol and succinic acid allows for the synthesis of bio-based poly(butylene succinate-co-dodecyl succinate) (PBDSs). researchgate.net Adjusting the feed ratio of the two diols results in random copolymers with a V-shaped distribution of melting temperatures versus composition, which is characteristic of isodimorphic behavior. researchgate.net This approach allows for the systematic modification of thermal and mechanical properties. researchgate.net Similarly, poly(ester amide)s, another class of specialty polymers, have been synthesized using 1,12-dodecanediol in combination with monomers derived from amino acids, offering a route to materials with enhanced thermal properties and biodegradability. upc.edu
Ion-imprinted polymers (IIPs) are advanced materials designed with molecular recognition capabilities for specific metal ions. bibliotekanauki.pl Their synthesis involves polymerizing functional monomers and a cross-linker around a template metal ion. After polymerization, the template ion is removed, leaving behind cavities that are specifically shaped to selectively rebind that ion. bibliotekanauki.plencyclopedia.pub
While direct use of this compound in IIPs is not widely documented, a derivative of its isomer, 1,12-dodecanediol, has been successfully employed as a key component. In one study, an ion-imprinted membrane for the selective recognition of zinc(II) ions was prepared using 1,12-dodecanediol-O,O'-diphenylphosphonic acid as the functional host molecule. mdpi.com This host molecule, containing the long dodecanediol (B3190140) spacer, was co-polymerized with divinylbenzene (B73037) as the cross-linker. mdpi.com The resulting flexible and mechanically stable membrane demonstrated the utility of dodecanediol derivatives in creating sophisticated materials for applications like selective ion separation and sensing. mdpi.com
Copolymerization Strategies for Tailored Material Properties
Performance Characteristics of Dodecanediol-Derived Polymeric Materials
The inclusion of a long C12 chain from a dodecanediol monomer significantly impacts the final properties of a polymer. It generally increases flexibility and hydrophobicity while lowering the glass transition temperature and melting point compared to polymers made with shorter diols.
The mechanical properties of polymers derived from dodecanediols are a direct consequence of their chemical structure. The long, flexible aliphatic chain of the dodecanediol unit can act as an internal plasticizer, enhancing the polymer's flexibility and reducing its brittleness.
Research on polyesters synthesized from the isomer 1,12-dodecanediol provides valuable insight into these effects. When 1,12-dodecanediol is polymerized with various aliphatic diacids, the resulting materials exhibit properties similar to polyethylene, with significant tensile strength and high elongation at break, indicating good toughness. researchgate.net For example, poly(1,12-dodecylene sebacate) shows a tensile strength of 25.3 MPa and an elongation at break of 254%. researchgate.net
Copolymerization offers a route to further enhance performance. In bio-based poly(butylene succinate-co-dodecyl succinate) (PBDS) copolymers, increasing the content of the 1,12-dodecanediol-derived unit leads to a remarkable increase in toughness. While poly(butylene succinate) (PBS) is relatively brittle, a PBDS copolymer containing 80% dodecylene succinate (B1194679) units exhibits an exceptionally high elongation at break of 3489% with a tensile strength of 34.5 MPa, making it highly suitable for film applications. researchgate.net
The table below summarizes the mechanical properties of various polyesters derived from 1,12-dodecanediol, illustrating the impact of the co-monomer on performance.
| Polymer Name | Dicarboxylic Acid Used | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Poly(1,12-dodecylene octanedioate) | Octanedioic acid (Suberic acid) | 20.8 | 255 | researchgate.net |
| Poly(1,12-dodecylene sebacate) | Sebacic acid | 25.3 | 254 | researchgate.net |
| PBDS28 (80% dodecylene succinate) | Succinic acid (with 1,4-butanediol) | 34.5 | 3489 | researchgate.net |
Thermal Stability and Degradation Behavior
The incorporation of 1,12-dodecanediol into polymer backbones, particularly in polyesters and poly(ester-imide)s, significantly influences their thermal characteristics. The long, flexible aliphatic chain of 1,12-dodecanediol generally leads to a decrease in the glass transition temperature (Tg) and melting temperature (Tm) of the resulting polymers. lew.roresearchgate.net This increased chain flexibility can also impact thermal stability.
For instance, in phosphorus-containing copolyesters, the thermal stability is notable, with polymers showing a 5% weight loss in the range of 355–408 °C and a 10% weight loss between 385–432 °C. lew.ro The degradation process for these types of polymers typically occurs in a two-stage weight loss process. lew.ro In other aliphatic polyesters derived from 1,12-dodecanedioic acid and various diols (including 1,12-dodecanediol), the resulting materials are crystalline with melting points between 70 to 90 °C. researchgate.net However, some polyesters, such as poly(1,12-dodecylene adipate), have demonstrated comparatively poor thermal stability. researchgate.net The thermal stability of polymers like poly(butylene 1,12-dodecanedioate) is considered high, contributing to their potential as sustainable materials. mdpi.com
Optical and Refractive Index Properties of Sulfur-Containing Copolyesters
The introduction of sulfur into polyester structures is a key strategy for developing high refractive index (RI) polymers. acs.org These materials are crucial for applications in optical devices like lenses, prisms, and light-emitting diodes. acs.orgusst.edu.cn When sulfur is incorporated into the polymer backbone, it significantly increases the refractive index due to its high molar refraction compared to carbon. acs.org
Polymers containing sulfur, such as poly(thioether sulfone)s and other sulfur-containing polyesters, can achieve high refractive indices (e.g., nD = 1.58 to 1.63) and high Abbe numbers, which indicates low chromatic dispersion. usst.edu.cnresearchgate.net The specific structure of the monomers, including the presence of sulfonyl groups or flexible thioether linkages, allows for the tuning of optical properties. usst.edu.cnresearchgate.net For example, some sulfur-containing polyimides can achieve refractive indices higher than 1.7200 while maintaining low birefringence. researchgate.net The use of comonomer isomers in sulfur-containing polymers has also been shown to cause notable differences in optical properties, including color, optical transmission, and refractive index, with some achieving RI values as high as 1.92. chemrxiv.org While 1,12-dodecanediol itself doesn't contain sulfur, it can be incorporated as a comonomer in these systems to impart flexibility, which can influence the final optical characteristics of the material.
Functional Applications of Dodecanediol-Based Materials
Resins and Coatings Formulations
1,12-dodecanediol is a valuable monomer used in polyester polyols for creating polyurethanes, coatings, and inks. thermofisher.comfishersci.nolookchem.comcirclestar-chem.com Its long carbon chain imparts increased flexibility and hydrophobicity, which can lead to improved hydrolytic stability in polyurethane coatings. coatingsworld.comadhesivesmag.com This diol can be used as a building block for polyols or as a chain extender in polyurethane formulations. adhesivesmag.com
Derivatives like 1,12-dodecanediol dimethacrylate are also used in the formulation of coatings, where they contribute to a durable, flexible, and hydrophobic polymer network. cymitquimica.comontosight.ai This monomer is noted for its use in photocurable resins and optical films. chembk.com Furthermore, 1,12-dodecanediol is used in the synthesis of semi-crystalline polyesters for powder coating compositions, where it is reacted with components like terephthalic acid. google.com These coatings find application in diverse industries, including automotive, construction, and aerospace. researchgate.net
Adhesives Development
The properties that make 1,12-dodecanediol useful in coatings also translate to adhesive applications. It is used in polyester polyols for adhesives, contributing flexibility to the final product. thermofisher.comfishersci.nolookchem.com In hot-melt adhesives, the inclusion of long-chain aliphatic diols is a known strategy to increase flexibility. google.com The crystallization rate, an important factor for the setting speed of hot-melt adhesives, increases with the diol chain length. specialchem.com
Thermoplastic polyurethane hot-melt adhesives are composed of soft and hard segments; the soft segments are typically long-chain polyols that provide flexibility. mdpi.comeastman.com 1,12-dodecanediol can be a component of these polyol soft segments. adhesivesmag.commdpi.com Its dimethacrylate derivative is also explicitly used in adhesive formulations, where it helps form strong, durable, and resistant polymer networks. cymitquimica.comontosight.ai These adhesives benefit from reduced or eliminated volatile organic compounds compared to solvent-based systems. simes.es
Biomedical Materials Engineering
1,12-dodecanediol is a significant monomer in the creation of biodegradable and biocompatible polymers for medical uses. asm.org It is a component in the synthesis of poly(diol citrate) biodegradable elastomers. psu.eduajrconline.org For example, poly(1,12-dodecanediol-co-citrate) (PDDC) has been synthesized and noted for its shape-memory properties. psu.edu These citric acid-based polyesters are promising for tissue engineering scaffolds, medical devices, and drug delivery systems due to their elastomeric properties and non-toxic degradation products. psu.edumdpi.com
The diol is also used to produce other biodegradable polyesters, such as poly(3-hydroxybutyrate-co-4-hydroxybutyrate), through microbial processes. mrs-j.org Its use in polyesters provides greater chemical resistance and reduced water absorption compared to polymers made with shorter diols. asm.org A novel dicoumarol-substituted copolyester incorporating 1,12-dodecanediol has been developed, showing promise for targeted anticancer therapy due to its biocompatibility and the structural integrity the diol provides. researchgate.net Additionally, 1,12-dodecanediol dimethacrylate is noted for its utility in dental materials. cymitquimica.comontosight.ai
Development of Phase Change Materials for Thermal Energy Storage (e.g., Esters of 1,12-Dodecanediol)
Esters derived from long-chain diacids and alcohols are recognized as effective phase change materials (PCMs) for thermal energy storage. srce.hrresearchgate.netsemanticscholar.org These materials absorb and release significant amounts of heat at a nearly constant temperature during their phase transition. Esters based on 1,12-dodecanedioic acid have been synthesized and characterized for this purpose. researchgate.net For instance, diesters of dodecanedioic acid have been investigated as novel organic PCMs. srce.hr
While the prompt specifically mentions esters of 1,12-dodecanediol, the available research more frequently highlights esters of dodecanedioic acid or fatty alcohols like 1-dodecanol (B7769020) for PCM applications. researchgate.netresearchgate.netacs.org These ester-based PCMs are valued for their high latent heat, thermal stability, and tunable melting points, which can be designed for specific applications like solar heat storage and battery thermal management. researchgate.netsemanticscholar.orgnih.gov For example, various diesters show melting temperatures in ranges suitable for building applications (20-50 °C) or higher temperature applications (67-110 °C), with high enthalpies of fusion often exceeding 190 J/g. semanticscholar.orgresearchgate.net
Surfactant Synthesis and Applications (e.g., from 1,2-Dodecanediol (B74227) Ketalization)
The synthesis of novel, biodegradable surfactants represents a significant application for dodecanediol isomers. Research has focused on the acid-catalyzed ketalization of ethyl levulinate with 1,2-dodecanediol to produce a new class of "green surfactants". researchgate.netresearchgate.net
In this process, ethyl levulinate reacts with the vicinal diol (1,2-dodecanediol) in the presence of an acid catalyst. researchgate.net Studies have investigated various catalysts, including homogeneous ones like p-toluenesulfonic acid and heterogeneous catalysts such as Amberlyst 70, zeolite H-ZSM-5, and niobium phosphate. researchgate.net The heterogeneous catalysts are particularly promising due to their ease of separation and potential for recycling. researchgate.net
The reaction yields a long-chain ketal ester. Subsequent alkaline hydrolysis of this ester produces the final surfactant product. researchgate.net These bio-based surfactants, derived from renewable resources, exhibit surface tension values comparable to commercial anionic surfactants, highlighting their potential as effective and environmentally friendly alternatives in detergent and cleaning product formulations. researchgate.net Other research has also demonstrated the synthesis of two-headed surfactants, specifically disodium (B8443419) 1,2-alkanedisulfates, by reacting 1,2-alkanediols with chlorosulfonic acid. cdnsciencepub.com
Polymeric Matrices for Antimicrobial Activity (e.g., 1,12-Dodecanediol)
1,12-Dodecanediol is a key monomer in the development of advanced polymeric materials for biomedical applications, including matrices designed for antimicrobial activity. mdpi.com Its role is to provide structural integrity, flexibility, and biodegradability to polymers that can carry and release therapeutic agents. mdpi.com
One notable application involves the creation of biodegradable poly(ester amide) (PEA) nanofibers. researchgate.net These nanofibers are synthesized from monomers including L-alanine, sebacic acid, and 1,12-dodecanediol. researchgate.net The resulting polymer can be loaded with antimicrobial agents, such as silver nitrate (B79036) or chlorhexidine, through the electrospinning process. researchgate.net These loaded scaffolds have been shown to support cell adhesion and proliferation while exhibiting a distinct antimicrobial effect against both Gram-positive and Gram-negative bacteria. researchgate.net
Furthermore, 1,12-dodecanediol is used to synthesize copolyesters for drug delivery systems. mdpi.com For example, a ternary copolymer combining dicoumarol (an anticancer agent), itaconic acid (for biocompatibility), and 1,12-dodecanediol (for structural integrity and responsiveness) has been developed. mdpi.com This approach creates a biocompatible and biodegradable material effective for targeted anticancer therapy. The long aliphatic chain of 1,12-dodecanediol enhances the mechanical strength and thermal stability of such polymers, making them suitable for demanding biomedical uses like tissue engineering and controlled drug release. mdpi.comontosight.ai
Analytical and Spectroscopic Characterization of Dodecanediols and Derivatives
Spectroscopic Techniques for Structural Elucidation (e.g., FT-IR, ¹H-NMR Spectroscopy)
Spectroscopy is fundamental to confirming the successful synthesis and purity of dodecanediol-based molecules and polymers. Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools for elucidating molecular structure. pressbooks.pubnih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which causes molecular bonds to vibrate at characteristic frequencies. edinst.com In the analysis of polyesters derived from dodecanediol (B3190140), FTIR is used to verify the formation of ester linkages and the incorporation of the monomeric units. For instance, in a copolyester synthesized from 1,12-dodecanediol (B52552), the spectrum shows distinct absorption bands that confirm its structure. orientjchem.orgresearchgate.net A strong band appearing around 1728-1731 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration within the newly formed ester group. orientjchem.orgresearchgate.net Other key signals include aliphatic C-H stretching bands near 2936 cm⁻¹ and C-O stretching of the ester group around 1130 cm⁻¹. orientjchem.org The disappearance of the broad O-H stretch from the diol monomer and the carboxylic acid C=O signal provides further evidence of successful polymerization.
¹H-NMR Spectroscopy Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule, allowing for unambiguous structural confirmation. In the ¹H-NMR spectrum of a copolyester containing 1,12-dodecanediol, specific peaks correspond to the different types of methylene (B1212753) protons (-CH₂-). orientjchem.org Protons on the methylene groups adjacent to the ester's oxygen (–CH₂–O–) typically appear at distinct chemical shifts from those in the main alkane chain. For example, in the spectrum of Poly(1,4 dithiane 2,5 diol dodecanedioate-co-1,12 dodecane (B42187) diol dodecanedioate), the methylene protons of the diol and dioic acid components are observed between 1.25-1.63 ppm, while the protons on the carbon adjacent to the carbonyl group (–CH₂–CO–) appear around 2.34-2.37 ppm. orientjchem.org The protons next to the ester oxygen (–CH₂–O–) are found further downfield at 3.7-4.02 ppm. orientjchem.org Quantitative analysis of the peak integrals can also be used to determine the composition of copolyesters.
| Technique | Observation | Typical Wavenumber/Chemical Shift | Interpretation |
|---|---|---|---|
| FT-IR | Carbonyl Stretch | ~1730 cm⁻¹ | Confirms ester linkage in polymer. orientjchem.orgresearchgate.net |
| FT-IR | Aliphatic C-H Stretch | ~2936 cm⁻¹ | Presence of long methylene chains from dodecanediol. orientjchem.org |
| FT-IR | Ester C-O Stretch | ~1130 cm⁻¹ | Confirms ester group presence. orientjchem.org |
| ¹H-NMR | Methylene Protons (chain) | ~1.25-1.38 ppm | Central methylene units of the diol/diacid. orientjchem.org |
| ¹H-NMR | Methylene Protons (β to ester) | ~1.57-1.63 ppm | -CH₂-CH₂-O- or -CH₂-CH₂-CO-. orientjchem.org |
| ¹H-NMR | Methylene Protons (α to carbonyl) | ~2.35 ppm | -CH₂-CO- protons. orientjchem.org |
| ¹H-NMR | Methylene Protons (α to oxygen) | ~3.7-4.02 ppm | -CH₂-O- protons from the diol unit. orientjchem.org |
Thermal Analysis Methods for Material Characterization (e.g., Differential Scanning Calorimetry, X-ray Diffraction)
Thermal analysis techniques are essential for determining the physical and thermal properties of materials, such as melting point, glass transition temperature, and crystallinity. These properties are critical for predicting a material's behavior and suitability for various applications. torontech.com
Differential Scanning Calorimetry (DSC) DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org It is widely used to identify thermal transitions. Studies on polyesters derived from 1,12-dodecanediol show that these materials are typically semi-crystalline, exhibiting both a glass transition temperature (Tg) and a melting temperature (Tm). researchgate.netresearchgate.net The introduction of a long-chain diol like 1,12-dodecanediol into a polyester (B1180765) backbone, such as in poly(butylene succinate-co-dodecylene succinate), can influence these properties significantly. researchgate.net The relationship between the melting temperature and the composition of such copolyesters often shows a V-shaped distribution, which is characteristic of isodimorphism. researchgate.net Thermogravimetric analysis (TGA), often used alongside DSC, has shown that copolyesters of 1,12-dodecanediol possess good thermal stability, with significant weight loss not occurring until above 320°C. researchgate.net
X-ray Diffraction (XRD) XRD is a powerful technique for determining the atomic and molecular structure of a crystal. wikipedia.org By measuring the angles and intensities of diffracted X-rays, one can produce a three-dimensional picture of the electron density within the crystal, revealing how the molecules are packed. wikipedia.orgmdpi.com XRD analysis of polyesters synthesized with 1,12-dodecanediol confirms their semi-crystalline nature. orientjchem.orgresearchgate.net Furthermore, detailed studies on monolayers of dodecanediol adsorbed on graphite (B72142) have used XRD to reveal their crystalline structure. acs.org These studies found that the monolayers can exist in both metastable and stable phases, with the molecules typically adopting a herringbone structure. acs.org The diffraction patterns show sharp, sawtooth-shaped peaks, which are characteristic of a crystalline monolayer. acs.org
| Material | Technique | Property | Finding | Reference |
|---|---|---|---|---|
| Poly(butylene succinate-co-dodecylene succinate) | DSC | Crystallinity | Identified as a semi-crystalline polymer. | researchgate.net |
| Poly(butylene succinate-co-dodecylene succinate) | TGA | Thermal Stability | Stable with no significant weight loss until 320°C. | researchgate.net |
| Poly(1,4 dithiane 2,5 diol dodecanedioate-co-1,12 dodecane diol dodecanedioate) | XRD | Physical State | Characterized as a semi-crystalline material. | orientjchem.org |
| Dodecanediol Monolayer on Graphite | XRD | Structure | Forms a crystalline monolayer with a herringbone structure. | acs.org |
Viscometry and Solubility Measurements for Polymer Characterization
Viscometry and solubility tests are fundamental for characterizing the macroscopic properties of polymers, providing insight into molecular weight and polymer-solvent interactions.
Viscometry Viscosity measurements of polymer solutions are used to determine the intrinsic viscosity, which is related to the polymer's average molecular weight through the Mark-Houwink equation. This technique was used to help characterize a random copolyester derived from 1,12-dodecanediol. orientjchem.org For the monomer itself, the viscosity of 1,12-dodecanediol has been measured to be 16 mPa·s at 85°C. fishersci.dk
Solubility The solubility of dodecanediols and their corresponding polymers is a key characteristic. 1,12-dodecanediol is reported to be soluble in alcohol and warm ether, but insoluble in water and petroleum ether. chemicalbook.com One source specifies its solubility in water as less than 0.1%. fishersci.dk The characterization of dodecanediol-based copolyesters also includes solubility tests in various solvents to understand their behavior for processing and applications. orientjchem.org For some polyesters, solubility can be limited in common deuterated solvents used for NMR analysis, presenting a characterization challenge. uminho.pt
| Compound | Solvent | Solubility | Reference |
|---|---|---|---|
| 1,12-Dodecanediol | Water | Insoluble (<0.1%) | fishersci.dkchemicalbook.com |
| 1,12-Dodecanediol | Alcohol | Soluble | chemicalbook.com |
| 1,12-Dodecanediol | Warm Ether | Soluble | chemicalbook.com |
| 1,12-Dodecanediol | Petroleum Ether | Insoluble | chemicalbook.com |
| Poly(1,4 dithiane 2,5 diol dodecanedioate-co-1,12 dodecane diol dodecanedioate) | Various Solvents | Solubility measurements performed for characterization. | orientjchem.org |
Computational and Theoretical Investigations of Dodecanediols
Molecular Modeling and Simulation of Dodecanediol (B3190140) Conformations and Interactions
Molecular modeling and molecular dynamics (MD) simulations are instrumental in understanding the three-dimensional structure and dynamic behavior of 1,4-dodecanediol. The flexibility of the twelve-carbon chain, combined with the hydrogen-bonding capabilities of the two hydroxyl groups, results in a complex conformational landscape.
Simulations, often employing force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom), can predict the most stable conformations of the molecule in various environments. nih.gov The long alkyl chain allows for numerous rotational isomers (rotamers), while the relative positions of the two hydroxyl groups are critical for intermolecular interactions. MD simulations of long-chain alcohols and diols show they can form intricate hydrogen-bond networks, including chain-like or three-dimensional patterns. nih.gov In the case of this compound, both intramolecular hydrogen bonding (between the 1- and 4-position hydroxyls) and intermolecular hydrogen bonding (leading to dimers and larger aggregates) are possible.
Computational studies on similar long-chain molecules, such as surfactants, reveal their tendency to self-assemble and adsorb onto surfaces. nih.govresearchgate.net MD simulations can model these phenomena for this compound, predicting how it might behave at interfaces, for instance, in a polymer matrix or on a solid catalyst surface. researchgate.net The simulations track the positions of atoms over time, providing data on structural parameters like bond lengths, angles, and dihedral angles, as well as interaction energies.
| Parameter | Description | Typical Computational Finding | Reference Method |
|---|---|---|---|
| H-Bond Lifetime | The average duration of a hydrogen bond between diol molecules. | ~1.5 ps (for ethylene (B1197577) glycol, a short-chain diol) | Population Correlation Function from MD Simulations nih.gov |
| OCCO Dihedral Angle | The torsion angle involving the two carbons bearing hydroxyl groups, determining their relative orientation. | Multiple stable states (e.g., gauche and anti) with energy differences of a few kcal/mol. | Hartree-Fock or DFT Calculations nih.gov |
| Adsorption Energy | The energy released when a molecule adsorbs onto a surface. | Dependent on surface chemistry (e.g., hydrophilic vs. hydrophobic). Hydrogen bonding dominates on hydrophilic surfaces. | Non-Equilibrium Molecular Dynamics (NEMD) researchgate.net |
| Self-Assembly | The spontaneous organization of molecules into ordered structures. | Formation of tilted, interdigitated, or disordered lamellar phases depending on temperature. nih.gov | MD Simulation with United Atom Force Field nih.gov |
Theoretical Prediction of Chemical Reactivity and Reaction Pathways
Density Functional Theory (DFT) is a primary computational method for predicting the chemical reactivity and elucidating the reaction mechanisms of organic molecules. researchgate.netrsc.orgtandfonline.com For this compound, DFT can be used to model reactions such as oxidation, dehydration, and esterification. These calculations provide detailed information about the potential energy surface of a reaction, identifying the structures of reactants, transition states, and products.
A key output of these calculations is the activation energy (energy barrier), which determines the kinetic feasibility of a reaction pathway. rsc.org For instance, in a catalyzed reaction like the deoxydehydration of diols, DFT can compare different mechanistic routes to determine the most energetically favorable one. researchgate.net Studies on molybdenum-catalyzed deoxydehydration of vicinal diols, for example, have analyzed steps including the formation of a Mo-diolate intermediate, reduction of the metal center, and the final extrusion of an alkene. researchgate.net
Furthermore, DFT can predict the most likely sites of reaction on the this compound molecule. By calculating properties like condensed Fukui functions or Mulliken atomic charges, one can identify which atoms are most susceptible to electrophilic or nucleophilic attack. tandfonline.comnih.gov For this compound, this would typically highlight the oxygen atoms of the hydroxyl groups as nucleophilic centers and the adjacent carbon and hydrogen atoms as potential reactive sites.
| Predicted Property | Description | Example Computational Result (for representative diol reactions) | Computational Method |
|---|---|---|---|
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | 19.9 kcal/mol for the cleavage of 1,4-dithiane-2,5-diol. rsc.org | B3LYP or M06-2X Functional rsc.org |
| Reaction Pathway Energetics | Relative energies of intermediates and transition states along a reaction coordinate. | Pathway B is energetically preferred over Pathway A in Mo-catalyzed DODH. researchgate.net | DFT Calculations (e.g., at B3LYP/6-311++G(d,p) level) researchgate.netresearchgate.net |
| Reactive Site Prediction | Identification of atoms most likely to participate in a reaction. | Fukui functions identify specific carbon and oxygen atoms as highly electrophilic or nucleophilic. tandfonline.com | Condensed Fukui Function Analysis tandfonline.com |
| Solvent Effects | The influence of the solvent on reaction energetics and mechanism. | Calculated using models like the Polarizable Continuum Model (PCM). jocpr.com | DFT with Implicit Solvent Models jocpr.com |
Computational Studies on Polymerization Mechanisms Involving Dodecanediol Monomers
Computational studies are crucial for understanding how monomers like this compound influence polymerization processes and the properties of the resulting polymers. These studies can range from kinetic modeling to large-scale molecular dynamics simulations of polymer melts. researchgate.netresearchgate.net
When used as a co-monomer or an initiator in polyester (B1180765) synthesis, such as in the ring-opening polymerization of lactides, a long-chain diol like 1,12-dodecanediol (B52552) can significantly impact the polymer's molecular weight and rheological properties. researchgate.net Computational modeling can simulate these "reactive extrusion" processes, helping to optimize reaction conditions by predicting outcomes like monomer conversion and residence time. researchgate.net
| Parameter/Phenomenon | Description | Computational Approach | Example Finding |
|---|---|---|---|
| Polymerization Kinetics | The rate of monomer consumption and polymer chain growth. | Mathematical modeling and process simulation. | Development of isothermal curves to predict lactide conversion in reactive extrusion. researchgate.net |
| Chain Disentanglement | The process by which polymer chains move to form ordered, crystalline structures. | Large-scale Molecular Dynamics (MD) simulations. | Disentanglement occurs via the formation of folds from locally unentangled segments. researchgate.net |
| Phase Separation | The separation of a polymerizing mixture into distinct phases. | Cahn–Hilliard–Cook model and Flory–Huggins–de Gennes theory. | Simulation of the formation of polymer-rich domains under the influence of a surface potential. mdpi.com |
| Monomer-Template Interaction | Binding energy between a monomer and a template in molecularly imprinted polymers. | DFT calculations. | Screening of functional monomers to find those with the strongest interaction energies for creating high-affinity polymers. biolscigroup.usnih.gov |
Sustainability and Environmental Aspects of Dodecanediol Production and Applications
Development of Bio-based Feedstocks for Dodecanediol (B3190140) Production
The transition from petrochemical feedstocks to renewable, bio-based sources is a cornerstone of sustainable chemical production. While industrial production of diols has traditionally relied on fossil fuels, significant progress has been made in developing biotechnological routes to long-chain α,ω-diols, which are structurally related to 1,4-dodecanediol. asm.orgasm.org These bio-based methods are generally more economical and environmentally friendly, avoiding the high temperatures, high pressures, and heavy metal catalysts associated with conventional industrial synthesis. asm.orgnih.gov
One promising approach is the use of whole-cell biotransformation. asm.orgasm.org Engineered microorganisms, such as Escherichia coli, can be designed to express specific enzymes capable of converting renewable feedstocks into valuable chemicals. asm.org For instance, researchers have successfully engineered E. coli to produce 1,12-dodecanediol (B52552) from dodecane (B42187). asm.orgasm.org This process involves expressing an alkane-inducible monooxygenase operon that efficiently catalyzes the terminal hydroxylation of the alkane with no detectable overoxidation products. asm.org To overcome the low permeability of long-chain alkanes into the microbial cells, an alkane membrane facilitator (AlkL) from Pseudomonas putida GPo1 can be co-expressed, significantly boosting production yields. asm.orgasm.org Using this strategy, a production of 3.76 g/liter of 1,12-dodecanediol was achieved in 68 hours from a dodecane–1-dodecanol (B7769020) mixture. asm.orgnih.gov
The feedstocks for these fermentation processes are often derived from biomass, such as plant-based sugars from corn or lignocellulosic biomass from agricultural residues like wheat straw or cardoon. mdpi.combasf.com The use of renewable raw materials is a fundamental principle of green chemistry and is critical for reducing the carbon footprint of the resulting polymers. researchgate.netpsu.edu For example, bio-based 1,4-butanediol (B3395766) (BDO) is produced via the fermentation of sugars derived from field corn, resulting in a product with a significantly lower product carbon footprint (PCF) compared to its fossil-based equivalent. basf.com Similar pathways are being explored for longer-chain diols, leveraging natural resources like vegetable oils as starting materials for microbial fermentation. researchgate.net
Table 1: Bio-based Production of Long-Chain Diols
| Diol | Production Method | Microorganism | Feedstock | Yield | Reference |
|---|---|---|---|---|---|
| 1,12-Dodecanediol | Whole-cell biotransformation | Recombinant Escherichia coli | Dodecane/1-Dodecanol | 3.76 g/L | asm.orgnih.gov |
| 1,12-Dodecanedioic Acid | Microbial Fermentation | Candida viswanathii | Palm kernel oil | High-level productivity | dntb.gov.ua |
Biodegradation Studies of Dodecanediol-Derived Materials
The environmental advantage of using this compound in polymers lies in their potential for biodegradation, which offers a sustainable end-of-life scenario. researchgate.net Biodegradation occurs through the action of enzymes and/or chemical deterioration associated with living organisms. nih.gov
Hydrolytic degradation is a key mechanism for the breakdown of polyesters. nih.gov The process involves the cleavage of ester bonds in the polymer backbone by water, leading to a reduction in molecular weight and eventual fragmentation of the material. nih.govmdpi.com
The kinetics of this process are influenced by several factors:
Autocatalysis : The degradation of aliphatic polyesters is often autocatalyzed by the carboxyl end groups generated during hydrolysis. nih.govmdpi.com
Crystallinity : Degradation typically occurs more readily in the amorphous regions of a semi-crystalline polymer, as water molecules can more easily penetrate these areas. mdpi.comacs.org The more tightly packed crystalline regions are more resistant to hydrolysis. researchgate.net
Hydrophilicity : The ability of water to diffuse into the polymer matrix is crucial. mdpi.com Factors that increase hydrophilicity can accelerate degradation.
Glass Transition Temperature (Tg) : Polymers with a low Tg (below the ambient temperature) have more mobile polymer chains, which can facilitate water diffusion and hydrolysis. mdpi.com
The degradation process for many polyesters can be described by biphasic kinetics. mdpi.com An initial rapid phase of degradation is often observed, corresponding to the hydrolysis of the more accessible amorphous regions, followed by a much slower phase associated with the degradation of the crystalline domains. mdpi.com For example, some polyesters show a fast first stage with a half-life of hours to days, followed by a second stage with a rate constant several folds smaller. mdpi.com The mechanism can proceed via surface erosion, where the polymer degrades from the outside in, or bulk erosion, where water penetrates the entire matrix and degradation occurs throughout. nih.gov
In biologically active environments like compost or soil, enzymes secreted by microorganisms play a major role in polyester (B1180765) degradation. mrs-j.orgnih.gov Lipases and cutinases are particularly effective at hydrolyzing the ester bonds in poly(alkylene dicarboxylate)s. mdpi.commdpi.com
The rate and extent of enzymatic degradation are highly dependent on the polymer's chemical structure and morphology. Studies on various aliphatic polyesters have revealed several key trends:
Enzyme Specificity : Different enzymes exhibit different activities towards various polyesters. For instance, cutinases have been shown to be highly effective against polyesters like PBS and PBSA, while lipases from Candida antarctica (CALB) are very active against polycaprolactone (B3415563) (PCL). mdpi.com
Influence of Diol Chain Length : The length of the diol component can affect degradation. In a study on thiophene-based polyesters, a polymer made with a C5 diol (pentamethylene) showed 100% degradation by a cutinase, while the C4 (butylene) and C6 (hexamethylene) analogues showed significantly less degradation under the same conditions, suggesting an optimal chain length for enzyme activity. frontiersin.org
Thermal Properties : Polymers with lower melting points (Tm) and glass transition temperatures (Tg) tend to degrade faster because their polymer chains are more flexible and accessible to enzymes at a given temperature. mdpi.com
Crystallinity : As with hydrolytic degradation, the degree of crystallinity is a dominant factor. mdpi.com The amorphous regions are preferentially attacked by enzymes, leading to an initial decrease in molecular weight without significant mass loss. mdpi.com
Table 3: Enzymatic Degradation of Various Aliphatic Polyesters
| Polymer | Enzyme | Temperature (°C) | Incubation Time (h) | Weight Loss (%) | Reference |
|---|---|---|---|---|---|
| PCL6500D | Lipase (B570770) CALB | Not Specified | 0.3 - 1 | ~100 | mdpi.com |
| PCL6500D | Cutinase | Not Specified | 1 - 2 | ~100 | mdpi.com |
| PBSA | Cutinase | Not Specified | 2 - 4 | ~100 | mdpi.com |
| PBS | Cutinase | Not Specified | > 24 | < 100 | mdpi.com |
| PPeTF | Thc_cut1 | 65 | 72 | 100 | frontiersin.org |
Note: PCL = Polycaprolactone, PBSA = Poly(butylene succinate-co-adipate), PBS = Poly(butylene succinate), PPeTF = Poly(pentamethylene 2,5-thiophenedicarboxylate), PHTF = Poly(hexamethylene 2,5-thiophenedicarboxylate).
Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the potential environmental impacts of a product throughout its entire life cycle, from raw material extraction ("cradle") to final disposal ("grave"). icm.edu.plmdpi.comresearchgate.net For polymers derived from this compound, an LCA would quantify inputs (energy, raw materials) and outputs (emissions, waste) at each stage: feedstock production, chemical synthesis, polymerization, product use, and end-of-life management (e.g., recycling, composting, landfill). nih.gov
Comparative LCAs of bio-based and fossil-based polymers have shown that the environmental performance is complex and depends on multiple factors. whiterose.ac.uk
Greenhouse Gas Emissions : Bio-based polymers often show a significant advantage in terms of climate change impact. mdpi.com This is because the biomass feedstock absorbs atmospheric CO2 during its growth, which can offset the emissions produced during manufacturing. icm.edu.pl For example, one study found that bio-based 1,4-BDO produced from wheat straw showed a general reduction in environmental impacts compared to its fossil-based counterpart. mdpi.comnih.gov
Other Impacts : While offering benefits for climate change, bio-based polymers can sometimes have higher impacts in other categories, such as eutrophication and land use, related to the agricultural production of the feedstock. whiterose.ac.ukmdpi.com
End-of-Life : The end-of-life stage is crucial. For a biodegradable polymer, ensuring it ends up in an environment where it can actually biodegrade (e.g., an industrial composting facility) is key to realizing its environmental benefits. icm.edu.pl
Ultimately, declaring one polymer as definitively more sustainable than another is challenging, as results can vary significantly based on the specific production pathways, feedstock sources, and LCA methodologies used. whiterose.ac.uk However, the development of polymers from bio-based diols like this compound is a critical step toward creating materials that are part of a more circular and sustainable economy.
Emerging Research Frontiers for Dodecanediols
Novel Functionalization Strategies for Enhanced Material Performance
The presence of two hydroxyl groups in 1,4-dodecanediol, one primary and one secondary, offers a rich platform for chemical modification. Functionalization of these groups can lead to the synthesis of novel monomers and polymers with tailored properties. Research into the functionalization of long-chain diols is paving the way for high-performance materials, and while specific studies on this compound are still nascent, the strategies applied to its isomers offer a glimpse into its potential.
One of the primary areas of investigation is the use of dodecanediols as monomers in polycondensation reactions to produce polyesters and polyurethanes. The long aliphatic chain of the dodecanediol (B3190140) backbone can impart flexibility, hydrophobicity, and improved thermal stability to the resulting polymers. For instance, long-chain aliphatic polyesters derived from plant oils have demonstrated attractive material properties, including high melting and crystallization temperatures, making them suitable for thermoplastic processing. rsc.org The incorporation of this compound into polymer chains, with its offset secondary hydroxyl group, could introduce unique structural kinks, potentially disrupting crystallinity in a controlled manner to create materials with tailored elasticity and barrier properties.
Furthermore, the differential reactivity of the primary and secondary hydroxyl groups in this compound could be exploited for selective functionalization, leading to the creation of asymmetric molecules. These could serve as precursors for specialty chemicals, such as surfactants with unique hydrophilic-lipophilic balances or as chiral building blocks in pharmaceutical synthesis.
Integration of Dodecanediols in Supramolecular Chemistry and Nanomaterials
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a key field for the bottom-up fabrication of advanced materials. The self-assembly of molecules into well-defined nanostructures is governed by interactions such as hydrogen bonding, van der Waals forces, and hydrophobic effects. nih.gov Aliphatic diols, with their capacity for hydrogen bonding, are promising candidates for the construction of supramolecular architectures.
Studies on the self-assembly of cyclic 1,2-diols have revealed their ability to form intricate tape-like structures through hydrogen bonding. researchgate.net Similarly, research has shown that 12-hydroxystearic acid can act as an organogelator for a range of aliphatic diols, with the structure of the diol influencing the morphology and properties of the resulting gel. rsc.org A proposed mechanism involves the co-crystallization of the diol between the gelator molecules, promoting one-dimensional growth. rsc.org
While direct research on the role of this compound in this area is limited, its molecular structure suggests significant potential. The long dodecane (B42187) chain provides a substantial hydrophobic segment, while the two hydroxyl groups can participate in directional hydrogen bonding. This combination could enable this compound and its derivatives to act as building blocks for liquid crystals, organogels, and other soft materials. nih.gov The specific positioning of the hydroxyl groups in the 1,4-isomer, compared to the terminal 1,12-isomer, would likely lead to different packing arrangements and, consequently, distinct supramolecular structures and material properties.
Advanced Biorefinery Concepts for Dodecanediol Production
The transition towards a bio-based economy necessitates the development of sustainable methods for producing platform chemicals from renewable resources. Biorefineries, which integrate biomass conversion processes to produce fuels, power, and value-added chemicals, are at the heart of this transition. While the industrial-scale production of shorter-chain diols like 1,4-butanediol (B3395766) from biomass is established, the biotechnological production of long-chain diols is an active area of research. mdpi.com
Recent advancements have demonstrated the feasibility of producing long-chain α,ω-diols from renewable feedstocks. For example, long-chain α,ω-diols can be synthesized from renewable fatty acid methyl esters through a tandem olefin metathesis-ester hydrogenation process. rsc.org Furthermore, microbial production routes are being explored. It has been shown that α,ω-diols (C8–C16) can be biosynthesized from free fatty acids using a combination of monooxygenase and reductase enzymes. mdpi.com Specifically, 1,12-dodecanediol (B52552) has been produced from dodecanoic acid in this manner. mdpi.com
Although these methods have not yet been specifically applied to the production of this compound, they lay the groundwork for its potential bio-based synthesis. A promising avenue of research involves the use of cytochrome P450 monooxygenases, which are known to hydroxylate alkanes and fatty acids at various positions. Fungal self-sufficient P450s have shown remarkable in-chain hydroxylating activity, which could potentially be engineered for the selective hydroxylation of dodecane or dodecanoic acid at the C-4 position, a key step in a biosynthetic pathway to this compound. ebi.ac.uk The development of such a biocatalytic process would represent a significant step towards the sustainable production of this valuable chemical.
Cross-Disciplinary Research at the Interface of Chemistry, Materials Science, and Biotechnology
The exploration of this compound's potential inherently resides at the intersection of chemistry, materials science, and biotechnology. The synthesis of novel polymers from a bio-derived, functionalized this compound monomer is a prime example of this synergy.
The journey of this compound from a bio-based feedstock to a high-performance material would involve:
Biotechnology: Developing engineered microorganisms or enzymatic cascades for the selective and efficient production of this compound from renewable resources like fatty acids or alkanes. mdpi.comnih.gov
Chemistry: Devising novel catalytic and synthetic routes for the functionalization of this compound to create a diverse portfolio of monomers and specialty chemicals. This includes leveraging the differential reactivity of its primary and secondary hydroxyl groups.
Materials Science: Investigating the structure-property relationships of polymers and supramolecular materials incorporating this compound. This involves characterizing their thermal, mechanical, and morphological properties to identify promising applications. rsc.org
This interdisciplinary approach is crucial for unlocking the full potential of this compound and other bio-based building blocks. Collaborative research efforts that bridge these disciplines will be essential for innovating sustainable technologies and materials for the future.
Q & A
Q. What safety protocols should be followed when handling 1,4-Dodecanediol in laboratory settings?
- Methodological Answer : Researchers must prioritize personal protective equipment (PPE), including gloves and safety goggles. In case of skin contact, immediately rinse with water and remove contaminated clothing; for eye exposure, flush with water for at least 15 minutes and seek medical attention . Work should be conducted in a fume hood to avoid inhalation risks, and spill kits must be accessible. Safety data sheets (SDS) should be reviewed for compound-specific hazards, though ecological toxicity data (e.g., biodegradability, bioaccumulation) may be absent and require independent assessment .
Q. How can researchers conduct a comprehensive literature review on this compound?
- Methodological Answer : Use authoritative databases like STN International, EPA resources, and peer-reviewed journals to identify relevant studies. Search terms should include CAS numbers (e.g., 5675-51-4), synonyms (e.g., dodecamethylene glycol), and applications (e.g., polymer synthesis). Cross-reference findings with regulatory inventories (e.g., TSCA) to identify gaps in toxicity or environmental impact data . Avoid non-peer-reviewed sources and prioritize studies with detailed experimental protocols.
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (237 nm) can resolve this compound in complex matrices. Optimize parameters such as mobile phase composition (e.g., acetonitrile-water mixtures), pH (e.g., 5.0 with acetate buffer), and temperature (30°C) to enhance peak resolution . Confirm identity via mass spectrometry (MS) or nuclear magnetic resonance (NMR), and validate methods using spike-recovery experiments to ensure accuracy (>98%) and precision (RSD <5%).
Advanced Research Questions
Q. How can chromatographic separation parameters be optimized for this compound in multi-component systems?
- Methodological Answer : Employ a Design of Experiments (DoE) approach to evaluate factors like organic solvent ratio (e.g., 60–80% acetonitrile), buffer concentration (5–15 mM), and column temperature (25–35°C). Use response surface methodology to identify optimal conditions that maximize resolution while minimizing run time . Validate robustness by testing minor pH (±0.2) and flow rate (±0.1 mL/min) deviations.
Q. What strategies resolve contradictions between experimental and theoretical data for this compound’s physicochemical properties?
- Methodological Answer : Discrepancies in properties (e.g., solubility, logP) may arise from impurities or measurement techniques. Replicate experiments under controlled conditions (e.g., degassed solvents, inert atmosphere) and compare results with computational models (e.g., COSMO-RS). Use statistical tools like t-tests or ANOVA to assess significance. If anomalies persist, conduct sensitivity analyses to identify variables (e.g., temperature gradients) influencing outcomes .
Q. How can researchers design experiments to assess this compound’s environmental impact despite limited ecotoxicity data?
- Methodological Answer : Use read-across methods with structurally similar diols (e.g., 1,12-dodecanediol) to predict biodegradation or toxicity. Conduct microcosm studies to evaluate soil mobility and microbial degradation rates. Pair these with in silico tools (e.g., EPI Suite) to estimate persistence and bioaccumulation potential. Publish findings to address data gaps noted in SDS documents .
Q. What methodologies ensure regulatory compliance when synthesizing this compound-derived polymers?
- Methodological Answer : Screen precursors against updated regulatory inventories (e.g., EPA’s TSCA) to confirm compliance. Document synthesis steps, including stoichiometry, catalysts, and purification methods, to demonstrate adherence to Good Laboratory Practices (GLP). For novel polymers, submit premanufacture notifications (PMNs) with toxicity and exposure data .
Q. How should researchers present complex datasets on this compound in publications?
- Methodological Answer : Raw data (e.g., chromatograms, spectral peaks) should be archived in supplementary materials. Processed data (e.g., calibration curves, statistical summaries) must be included in the main text using tables or figures. Highlight trends with boxplots or heatmaps and discuss outliers using error analysis (e.g., %RSD). Adhere to journal guidelines for reproducibility, ensuring methods are detailed enough for replication .
Key Considerations
- Data Integrity : Use triplicate measurements and blinded analysis to reduce bias. For conflicting results, apply Grubbs’ test to identify outliers .
- Ethical Compliance : Align research questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and disclose conflicts of interest .
- Advanced Synthesis : For polymer applications, optimize crosslinking density using diols like 1,12-Dodecanediol dimethacrylate as benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
